molecular formula C15H21N3O3 B2657206 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid CAS No. 899745-08-5

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid

Cat. No.: B2657206
CAS No.: 899745-08-5
M. Wt: 291.351
InChI Key: KQGVVQATVNYIMC-UHFFFAOYSA-N
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Description

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a piperazine ring at position 2 and a p-tolylamino group at position 4.

Properties

IUPAC Name

4-(4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-2-4-12(5-3-11)17-14(19)10-13(15(20)21)18-8-6-16-7-9-18/h2-5,13,16H,6-10H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVVQATVNYIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced via nucleophilic substitution reactions using p-toluidine and appropriate electrophiles.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through the oxidation of butanol or the hydrolysis of butyl esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and p-tolylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) pKa Biological Activity
Target Compound* C₁₅H₂₀N₄O₃ 304.35 Piperazinyl, p-tolylamino N/A N/A Not specified
4i ()† C₁₅H₁₅N₃O₄ 301.30 p-Tolylamino, dioxopyrrolidin-3-ylidene 234.2 N/A Antifungal
4-Oxo-2-(4-phenoxypiperazin-1-yl)-[4-(isopropyl)phenyl]butanoic acid () C₂₃H₂₈N₂O₄ 396.49 4-Phenoxypiperazinyl, isopropylphenyl N/A 2.26 Not specified
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid () C₁₂H₁₆N₄O₃ 264.28 Pyrimidinyl-piperazinyl N/A N/A Not specified
4-Guanidinobutanoic acid () C₅H₁₁N₃O₂ 145.16 Guanidino N/A N/A Uremic toxin

*Calculated molecular formula and molar mass based on structural analysis. †Compound 4i shares the p-tolylamino group with the target but replaces piperazine with a dioxopyrrolidinylidene moiety.

Key Observations:
  • Piperazine vs. In contrast, compounds (e.g., 4i) feature a dioxopyrrolidinylidene group, which may reduce basicity and alter metabolic stability .
  • Substituent Effects on Lipophilicity: The p-tolylamino group (target and 4i) increases lipophilicity compared to the isopropylphenyl () or pyrimidinyl () groups, suggesting differences in membrane permeability and distribution.
  • Acid-Base Properties: ’s compound has a predicted pKa of 2.26, indicating strong acidity due to the butanoic acid moiety. This property is critical for ionization in physiological environments .

Biological Activity

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid (CAS No. 899745-08-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and a p-tolylamino group, suggest diverse applications in drug development and chemical synthesis.

Chemical Structure and Properties

  • Molecular Formula : C15H21N3O3
  • Molecular Weight : 291.351 g/mol
  • IUPAC Name : 4-(4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

The compound features a ketone group at the fourth carbon position, a piperazine ring attached at the second carbon, and a para-toluidine moiety linked to the fourth carbon. This structural composition is significant for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Key Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Research suggests that it may have anticancer properties, potentially acting through mechanisms similar to those of established chemotherapeutics.
  • Neuropharmacological Effects : There is ongoing exploration into its effects on neurochemical pathways, which could lead to applications in treating neurological disorders.

Research Findings

Recent studies have focused on the compound's efficacy in various biological assays:

Study FocusFindings
Antimicrobial ActivityExhibited inhibitory effects against Gram-positive bacteria .
Anticancer ActivityInduced apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Neuropharmacological EffectsModulated neurotransmitter levels in vitro, indicating possible antidepressant properties .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the compound's effect on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in increased apoptosis rates compared to controls, suggesting its potential as a novel chemotherapeutic agent.

Case Study 3: Neurotransmitter Modulation

In neuropharmacological research, the compound was administered to rodent models to assess its impact on serotonin and dopamine levels. Results indicated a significant increase in serotonin levels, suggesting antidepressant-like effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Oxo-2-(piperazin-1-yl)-4-(phenylamino)butanoic acidPhenyl group instead of p-tolylLimited antimicrobial activity
4-Oxo-2-(piperidin-1-yl)-4-(p-tolylamino)butanoic acidPiperidine ring instead of piperazineEnhanced neuropharmacological effects

The presence of the p-tolylamino group in this compound contributes to its distinct biological profile compared to other similar compounds.

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